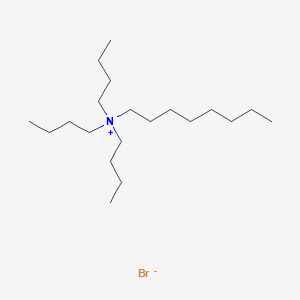
N,N,N-Tributyloctan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Tributyloctan-1-aminium bromide: is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties and are widely used in various industrial and research applications. This compound is characterized by its structure, which includes a central nitrogen atom bonded to three butyl groups and one octyl group, with a bromide ion as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Tributyloctan-1-aminium bromide typically involves the quaternization of tributylamine with an octyl halide, such as octyl bromide. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol under reflux conditions. The general reaction can be represented as:
(C4H9)3N+C8H17Br→(C4H9)3N+C8H17Br−
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The product is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions: N,N,N-Tributyloctan-1-aminium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles, such as hydroxide or chloride ions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common for quaternary ammonium compounds.
Phase Transfer Catalysis: It can act as a phase transfer catalyst, facilitating the transfer of reactants between immiscible phases.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or sodium chloride in aqueous or organic solvents.
Oxidation and Reduction Reactions: May involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products:
Substitution Reactions: Yield corresponding quaternary ammonium salts with different anions.
Phase Transfer Catalysis: Enhances the rate of reactions involving immiscible reactants, leading to higher yields of desired products.
Scientific Research Applications
Chemistry: N,N,N-Tributyloctan-1-aminium bromide is used as a phase transfer catalyst in organic synthesis, facilitating reactions between hydrophilic and hydrophobic reactants.
Biology: In biological research, it can be used to study the effects of quaternary ammonium compounds on cell membranes and their antimicrobial properties.
Medicine: While not commonly used directly in medicine, its derivatives and related compounds are explored for their potential antimicrobial and antiseptic properties.
Industry: It is used in the formulation of surfactants, detergents, and emulsifiers. Its ability to lower surface tension makes it valuable in various industrial processes.
Mechanism of Action
The primary mechanism of action of N,N,N-Tributyloctan-1-aminium bromide involves its surfactant properties. The compound can disrupt cell membranes by integrating into the lipid bilayer, leading to increased permeability and potential cell lysis. This property is particularly useful in antimicrobial applications, where it can effectively kill bacteria and other microorganisms.
Comparison with Similar Compounds
N,N,N-Trimethyldodecan-1-aminium bromide: Another quaternary ammonium compound with similar surfactant properties.
Cetyltrimethylammonium bromide: Known for its use in DNA extraction and as a surfactant.
Tetrabutylammonium bromide: Commonly used as a phase transfer catalyst.
Uniqueness: N,N,N-Tributyloctan-1-aminium bromide is unique due to its specific alkyl chain lengths, which confer distinct solubility and surfactant properties. Its longer octyl chain compared to other quaternary ammonium compounds can enhance its ability to interact with hydrophobic surfaces and interfaces.
Properties
CAS No. |
61175-80-2 |
|---|---|
Molecular Formula |
C20H44BrN |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
tributyl(octyl)azanium;bromide |
InChI |
InChI=1S/C20H44N.BrH/c1-5-9-13-14-15-16-20-21(17-10-6-2,18-11-7-3)19-12-8-4;/h5-20H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
MGDAAGXPGBSVIO-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[N+](CCCC)(CCCC)CCCC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















